Cas no 2193067-83-1 (4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride)

4-(1,2,2,2-Tetrafluoroethyl)phenylmethanamine hydrochloride is a fluorinated aromatic amine derivative with a tetrafluoroethyl substituent, offering unique physicochemical properties due to the electron-withdrawing effects of the fluorine atoms. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. Its structural features, including the tetrafluoroethyl group, may contribute to improved metabolic stability and binding affinity in bioactive compounds. This compound serves as a valuable intermediate for the development of fluorinated analogs in medicinal chemistry, where fluorine incorporation is often leveraged to modulate lipophilicity, bioavailability, and target interaction. Handling requires standard precautions for amine hydrochlorides and fluorinated organics.
4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride structure
2193067-83-1 structure
Product name:4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride
CAS No:2193067-83-1
MF:C9H10ClF4N
MW:243.629015445709
CID:6084923
PubChem ID:137951239

4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride
    • [4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
    • Z3085670511
    • (4-(1,2,2,2-Tetrafluoroethyl)phenyl)methanamine hydrochloride
    • 2193067-83-1
    • EN300-1699705
    • starbld0042573
    • [4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride
    • Inchi: 1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H
    • InChI Key: QBGMKLFEAGBKFM-UHFFFAOYSA-N
    • SMILES: Cl.FC(C(F)(F)F)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 243.0437897g/mol
  • Monoisotopic Mass: 243.0437897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1699705-0.25g
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
0.25g
$466.0 2023-09-20
Enamine
EN300-1699705-10g
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
10g
$4052.0 2023-09-20
A2B Chem LLC
AY05439-2.5g
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
2.5g
$1981.00 2024-04-20
Aaron
AR01FKWB-500mg
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
500mg
$1036.00 2025-02-11
A2B Chem LLC
AY05439-500mg
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
500mg
$809.00 2024-04-20
Aaron
AR01FKWB-5g
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
5g
$3782.00 2025-02-11
A2B Chem LLC
AY05439-250mg
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
250mg
$526.00 2024-04-20
A2B Chem LLC
AY05439-5g
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
5g
$2911.00 2024-04-20
Enamine
EN300-1699705-10.0g
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
10g
$4052.0 2023-05-27
Enamine
EN300-1699705-0.05g
[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine hydrochloride
2193067-83-1 95%
0.05g
$218.0 2023-09-20

Additional information on 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride

Introduction to 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride (CAS No. 2193067-83-1)

4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride (CAS No. 2193067-83-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives and features a unique structural framework that includes a tetrafluoroethyl side chain attached to a phenyl ring, with a secondary amine functionality further modified by an hydrochloride salt form. The structural attributes of this molecule make it a promising candidate for various applications in drug discovery and development, particularly in the design of novel bioactive molecules.

The tetrafluoroethyl group is a key structural feature that imparts distinct physicochemical properties to the compound. This moiety is known for its ability to enhance lipophilicity and metabolic stability, which are critical factors in determining the bioavailability and pharmacokinetic profile of drug candidates. Additionally, the presence of a phenyl ring contributes to the compound's electronic properties, influencing its interaction with biological targets such as enzymes and receptors. The secondary amine in the molecule serves as a versatile handle for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored biological activities.

The hydrochloride salt form of 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride enhances its solubility in aqueous media, which is advantageous for formulation development and biological studies. This solubility profile makes the compound more amenable to various experimental techniques, including high-throughput screening and in vitro assays. Furthermore, the stability of the hydrochloride salt ensures that the compound remains viable during storage and transportation, maintaining its integrity for research purposes.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride and biological targets. Studies have shown that this compound exhibits potential binding affinity to certain enzymes and receptors involved in inflammatory pathways. The unique combination of lipophilicity and polar interactions provided by its structure suggests that it may modulate these pathways effectively. Such findings have prompted further investigation into its pharmacological potential.

In the realm of drug discovery, 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride has been explored as a lead compound for developing novel therapeutic agents. Its structural motif has inspired the synthesis of analogs with enhanced potency and selectivity. For instance, modifications to the tetrafluoroethyl group have been investigated to optimize metabolic stability while maintaining bioactivity. Similarly, variations in the phenyl ring have been examined to fine-tune electronic properties and improve binding affinity.

The pharmaceutical industry has shown interest in this compound due to its potential applications in treating various diseases. Preliminary studies have indicated that derivatives of 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride may exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase-2 (COX-2). Additionally, its structural features have raised speculation about its utility in addressing neurological disorders by interacting with neurotransmitter receptors. These possibilities underscore the importance of continued research into this molecule.

Synthetic methodologies for preparing 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride have been refined over time to achieve higher yields and purities. Modern synthetic routes often employ transition metal catalysis and asymmetric methods to construct complex frameworks efficiently. The availability of reliable synthetic protocols has enabled researchers to explore diverse derivatives systematically. This accessibility is crucial for advancing preclinical studies and moving towards clinical trials.

The role of 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable scaffold for generating libraries of compounds for high-throughput screening (HTS). By leveraging its structural features, researchers can design molecules with improved pharmacokinetic profiles or enhanced target engagement. This approach aligns with modern drug discovery strategies that emphasize structure-based design and rational optimization.

As computational tools become increasingly sophisticated, virtual screening techniques are being employed to identify promising derivatives of 4-(1,2,2,2-tetrafluoroethyl)phenylmethanamine hydrochloride before experimental synthesis. These methods leverage large datasets and machine learning algorithms to predict biological activity accurately. Such computational advancements are accelerating the pace at which new drug candidates are identified.

The future prospects for 4-(1,2,2,tetrafluoroethyl)phenylmethanamine hydrochloride are promising given its unique structural attributes and potential biological activities. Ongoing research aims to elucidate its mechanism of action further and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible benefits for patients.

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